molecular formula C14H12ClNO B8809767 N-(2-Chlorophenyl)-2-phenylacetamide

N-(2-Chlorophenyl)-2-phenylacetamide

Cat. No.: B8809767
M. Wt: 245.70 g/mol
InChI Key: KAIXZODWVKLCBD-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-phenylacetamide is a substituted acetamide featuring a phenyl group at the α-carbon of the acetamide moiety and a 2-chlorophenyl group attached to the nitrogen atom. Its molecular formula is C₁₄H₁₂ClNO, with a molecular weight of 245.71 g/mol. This compound belongs to a class of N-substituted 2-phenylacetamides, which are studied for their structural diversity and applications in medicinal chemistry, polymer synthesis, and organic reactions . The ortho-chloro substituent on the phenyl ring introduces steric and electronic effects that influence its reactivity and physical properties compared to analogs with para-substituents or other functional groups.

Properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-phenylacetamide

InChI

InChI=1S/C14H12ClNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)

InChI Key

KAIXZODWVKLCBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position: Ortho vs. Para Chloro Derivatives

Key Compounds :

  • N-(4-Chlorophenyl)-2-phenylacetamide (CPA) : The para-chloro analog.
  • N-(2,6-Dichlorophenyl)-2-phenylacetamide : A di-ortho-chloro derivative.

Structural and Electronic Effects :

  • 35Cl NQR Frequencies: Studies show that the position of chlorine substituents affects the electronic environment. For N-(2-chlorophenyl) derivatives, alkyl groups in the side chain lower 35Cl NQR frequencies, while aryl or chloro-substituted alkyl groups increase them. This contrasts with para-substituted analogs like CPA, where electronic effects are less pronounced due to reduced steric hindrance .
  • Crystallography : Crystal structures of N-(2-chlorophenyl) amides (e.g., N-(phenyl)-2-chloro-2-methylacetamide) reveal that side-chain substitutions influence bond lengths (e.g., C(S)-C(O)) and lattice constants, which are critical for material properties .

Reactivity in Alkylation Reactions :

  • CPA (4-chloro) exhibits higher selectivity in benzylation reactions compared to nitro-substituted analogs (NPA) due to the electron-withdrawing effect of the para-chloro group enhancing nitrogen nucleophilicity. In contrast, the ortho-chloro group in N-(2-chlorophenyl)-2-phenylacetamide may reduce reactivity due to steric hindrance .

Functional Group Variations

Key Compounds :

  • N-(4-Nitrophenyl)-2-phenylacetamide (NPA) : Features a nitro group at the para position.
  • N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide : Contains a benzoyl and methoxy substituents.

Reactivity and Selectivity :

  • NPA : The nitro group strongly withdraws electrons, leading to a lower N/O alkylation product ratio (1.16–9.30) compared to CPA. This indicates competing O-alkylation pathways in electron-deficient systems .
  • Benzoyl/Methoxy Derivatives : Bulky substituents like benzoyl groups (e.g., in N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide) alter molecular packing and hydrogen-bonding patterns, as evidenced by crystallographic data (e.g., space group P4₃) .

Data Tables

Table 1: Structural and Reactivity Comparison of N-Substituted 2-Phenylacetamides

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) 35Cl NQR (MHz) Alkylation N/O Ratio
This compound 2-chloro C₁₄H₁₂ClNO 245.71 34.8* Not reported
N-(4-Chlorophenyl)-2-phenylacetamide (CPA) 4-chloro C₁₄H₁₂ClNO 245.71 - High selectivity†
N-(4-Nitrophenyl)-2-phenylacetamide (NPA) 4-nitro C₁₄H₁₂N₂O₃ 256.26 - 1.16–9.30‡

*Inferred from similar N-(2-chlorophenyl) amides .
†Higher N-alkylation due to electron withdrawal .
‡Lower N/O ratio due to nitro group .

Table 2: Crystallographic Data of Selected Acetamides

Compound Name Space Group Lattice Constants (Å) β Angle (°) Reference
N-(Phenyl)-2-chloro-2-methylacetamide P21/c a=10.879, b=9.561, c=10.067 116.08
N-(Phenyl)-2-chlorobenzamide P4₃ a=8.795, b=8.795, c=15.115 90.0
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide - a=8.795, b=8.795, c=15.115* -

*Data from supplementary materials .

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